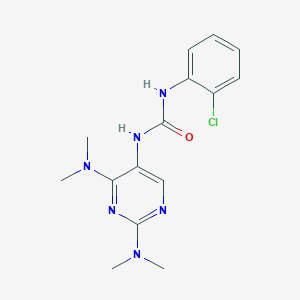

![molecular formula C9H3F7O B2989815 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 1335013-55-2](/img/structure/B2989815.png)

2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone

Vue d'ensemble

Description

“2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone” is a type of organic compound . It is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .

Synthesis Analysis

The synthesis of “this compound” often involves the reaction of trifluoroacetic acid with bromobenzene’s Grignard reagent, which directly synthesizes it in one step . It can also undergo asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Molecular Structure Analysis

The molecular formula of “this compound” is C9H4F6O . Its average mass is 242.118 Da and its monoisotopic mass is 242.016632 Da .Chemical Reactions Analysis

“this compound” undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers . It is also used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .Physical And Chemical Properties Analysis

The refractive index of “this compound” is 1.458 (lit.) . It has a boiling point of 165-166 °C (lit.), 46-48 °C/14 mmHg (lit.) . The density of this compound is 1.24 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

High Glass-Transition Temperature Polymers

One of the applications involves the synthesis of novel arylene ether polymers with high glass-transition temperatures (Tg). These polymers are produced using 2-trifluoromethyl-activated bisfluoro monomers, including compounds similar in structure to 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. These polymers exhibit ultrahigh Tg values up to 332 °C and outstanding thermal stability up to 671 °C under a nitrogen atmosphere. They are soluble in a wide range of organic solvents and can form transparent and flexible films, indicating their potential application in optical materials (Huang et al., 2007).

Electrophilic Trifluoromethylthiolation Reagents

Another significant application is in the field of electrophilic trifluoromethylthiolation reactions. Compounds structurally related to this compound are utilized as reagents or building blocks for the synthesis of trifluoromethylthio (SCF3) compounds. This process involves the transformation of various organic substrates into trifluoromethylthiolated derivatives under copper catalysis, showcasing the compound's role in expanding the toolkit for synthesizing fluorinated molecules (Huang et al., 2016).

Synthesis of Fluorinated Polyimides

Furthermore, derivatives of this compound are employed in synthesizing novel fluorine-containing polyimides. These polyimides demonstrate excellent solubility in polar organic solvents, good thermal stability with glass transition temperatures around 223–225 °C, and remarkable mechanical properties. This application underscores the compound's utility in creating advanced materials with enhanced thermal and mechanical stability, suitable for high-performance applications (Yin et al., 2005).

Safety and Hazards

When handling “2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone”, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward enzymes like reverse transcriptase .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a heteroaliphatic ring can lower the pka of the cyclic carbamate, thereby enhancing its interaction with proteins via key hydrogen bonding .

Result of Action

It’s known that molecules with a -cf3 group can enhance drug potency, suggesting potential therapeutic effects .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAMLBLEPGFYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989735.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2989737.png)

![6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989738.png)

![N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide](/img/structure/B2989739.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)

![2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2989741.png)

![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)

![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)

![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)